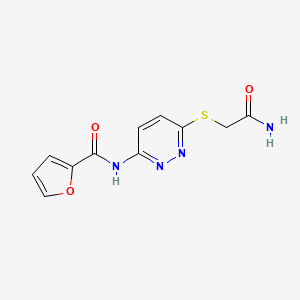
2-methyl-6-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-6-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a synthetic organic compound with intricate molecular structure designed to exhibit specific chemical and biological properties
Vorbereitungsmethoden
Synthetic routes and reaction conditions: : The synthesis of 2-methyl-6-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one typically involves multi-step procedures starting from commercially available starting materials. Key steps could involve the formation of the oxadiazole ring via cyclization reactions and coupling reactions to attach the piperidine and trifluoromethyl moieties under controlled conditions using catalysts and solvents suitable for maintaining product stability.
Industrial production methods: : Industrial synthesis might adopt a streamlined version of the laboratory methods, emphasizing cost-efficiency, scalability, and minimization of by-products. Techniques such as continuous flow synthesis and utilization of industrial reactors could be leveraged to achieve the desired throughput and purity levels.
Analyse Chemischer Reaktionen
Types of reactions it undergoes
Oxidation: : Potential oxidation at the methyl group.
Reduction: : Possible reduction reactions involving the oxadiazole or pyridazinone rings under specific conditions.
Substitution: : The trifluoromethyl group and pyridazinone core can undergo electrophilic and nucleophilic substitutions.
Common reagents and conditions used
Oxidation: : Reagents like KMnO4 or CrO3 for oxidation.
Reduction: : Catalytic hydrogenation or metal hydrides like NaBH4 for reduction.
Substitution: : Halogenated reagents or nucleophiles in polar aprotic solvents.
Major products formed from these reactions
Oxidation products: : Compounds with oxidized methyl groups forming carboxylic acids.
Reduction products: : Reduced oxadiazole or pyridazinone derivatives.
Substitution products: : Modified structures with varied functional groups in place of the original substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound’s unique structural features make it a subject of interest in the study of structure-activity relationships (SAR) and the development of novel synthetic methodologies.
Biology: : Given its structural components, it could interact with biological targets, making it a potential lead compound in drug discovery programs.
Medicine: : The presence of bioactive groups like the trifluoromethyl and oxadiazole rings suggests potential pharmaceutical applications, such as enzyme inhibition or receptor modulation.
Industry: : Its stability and reactivity profile could find applications in material sciences, including the development of new materials with desirable chemical and physical properties.
Wirkmechanismus
Mechanism by which the compound exerts its effects: : While the exact mechanism would depend on its specific application, generally, the compound could interact with molecular targets like enzymes or receptors, altering their activity through binding or inhibition.
Molecular targets and pathways involved: : Potential targets include enzymes with active sites complementary to the compound's structure, or receptors involved in signaling pathways, affecting biochemical and physiological processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with other similar compounds, highlighting its uniqueness
Structural comparison: : Similar compounds may include other pyridazinone derivatives or oxadiazole-containing molecules. The unique combination of a trifluoromethyl group, oxadiazole ring, and pyridazinone core distinguishes this compound.
Functional comparison: : The specific substituents and their arrangement might confer unique properties, such as increased metabolic stability or selective binding to biological targets, compared to its analogs.
List of similar compounds
2-methyl-6-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one
2-methyl-6-(3-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one
2-methyl-6-(3-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one
Eigenschaften
IUPAC Name |
2-methyl-6-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O3/c1-21-10(23)5-4-9(20-21)12(24)22-6-2-3-8(7-22)11-18-19-13(25-11)14(15,16)17/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDJJDOOFNIWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide](/img/structure/B2510782.png)
![1-[2-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2510783.png)

![4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2510788.png)
![N-cyclopentyl-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2510789.png)
![N-(2-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2510790.png)
![Ethyl 5-(2-chloropropanoylamino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2510791.png)
![2-Chloro-N-[(4-cyanothiophen-2-yl)methyl]-N-methylpropanamide](/img/structure/B2510794.png)
![3-(1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2510795.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2510797.png)

![9-benzyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2510800.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide](/img/structure/B2510803.png)
